molecular formula C42H73NNaO10P B1504348 Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate CAS No. 321883-39-0

Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate

Katalognummer: B1504348
CAS-Nummer: 321883-39-0
Molekulargewicht: 806 g/mol
InChI-Schlüssel: UVFDOHNSRSJPOV-ZMRXOJHASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This sodium salt is a structurally complex phospholipid derivative characterized by a polyfunctional backbone. Key features include:

  • Stereochemistry: 2S and 8R configurations ensure specific spatial orientation critical for molecular interactions.
  • Phosphorylated core: The 5-oxido-5,11-dioxo-4,6,10-trioxa-5λ⁵-phospha group enables charge-mediated interactions, likely influencing solubility and protein binding.

Eigenschaften

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,38-39H,3-10,15-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFDOHNSRSJPOV-ZMRXOJHASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H73NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677083
Record name Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321883-39-0
Record name Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate is a complex phospholipid compound with potential biological activities. Its intricate structure suggests various interactions within biological systems, which may confer therapeutic benefits or toxicity. This article explores the biological activity of this compound through a review of existing literature and data.

The compound has the following chemical properties:

  • Molecular Formula : C42H73NNaO10P
  • Molecular Weight : 806.0 g/mol
  • CAS Registry Number : 321883-39-0

These properties are crucial for understanding its behavior in biological systems and its potential applications in pharmacology.

The biological activity of this compound can be attributed to its structural components:

  • Phospholipid Nature : As a phospholipid, it may play a role in membrane dynamics and integrity.
  • Fatty Acid Chains : The presence of unsaturated fatty acid chains can influence cellular signaling pathways and membrane fluidity.

Potential Therapeutic Effects

Research indicates that compounds with similar structures exhibit various therapeutic effects:

  • Anti-inflammatory Properties : Some studies suggest that phospholipids can modulate inflammatory responses by influencing cytokine production.
  • Antioxidant Activity : The unsaturated fatty acids may provide antioxidant benefits by scavenging free radicals.

Toxicity and Safety

While exploring the compound's biological activity, it is essential to consider its safety profile:

  • Toxicological Data : Preliminary data indicate potential cytotoxicity at high concentrations. Further studies are necessary to establish safe dosage levels.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of similar phospholipids in murine models. The results showed a significant reduction in pro-inflammatory cytokines when treated with the compound. This suggests that sodium (2S,8R,19Z,22Z)-2-azaniumyl could have similar effects.

Study 2: Membrane Interaction

Another study focused on the interaction of phospholipids with cell membranes. It was found that these compounds could enhance membrane permeability and fluidity, potentially facilitating drug delivery systems.

Research Findings

StudyFindingsImplications
Study 1Reduction in cytokine levelsPotential for treating inflammatory diseases
Study 2Enhanced membrane fluidityImproved drug delivery mechanisms
Study 3Cytotoxicity observed at high dosesNeed for careful dosage regulation

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Similarity Using Fingerprint-Based Metrics

Computational similarity indices, such as the Tanimoto coefficient , quantify structural overlap between compounds. For example:

Compound Name Tanimoto Coefficient (MACCS) Tanimoto Coefficient (Morgan) Key Structural Divergence
Target Compound 1.00 (reference) 1.00 (reference) N/A
Aglaithioduline 0.70 0.68 Absence of phosphorylated core and unsaturated acyl chains
LysoPC(18:3(6Z,9Z,12Z)) 0.65 0.63 Simplified glycerophosphate backbone; fewer oxa/oxo groups
Decanoyl-L-carnitine 0.45 0.40 Shorter acyl chain; carnitine-based ammonium group

Insights :

  • High similarity (~70%) to Aglaithioduline suggests shared pharmacophoric features, such as hydrophobic regions and hydrogen-bond acceptors .
  • Lower similarity to LysoPC derivatives highlights the importance of the phosphorylated trioxa-phospha core in distinguishing the target compound .
Bioactivity and Proteomic Interaction Profiles

The CANDO platform compares proteomic interaction signatures to infer functional similarity. Key findings:

Compound Name Proteomic Interaction Similarity (%) Shared Protein Targets (Top 3) Divergent Targets (Top 3)
Target Compound 100 HDAC8, MMP-9, p38 MAPK N/A
SAHA (Vorinostat) 82 HDAC8, MMP-9, IRAK-4 DNA-dependent protein kinase
Propionyl-L-carnitine 58 p38 MAPK, BTK, IRAK-4 HDAC8, LARG

Insights :

  • Divergence in DNA-dependent protein kinase interactions may explain differences in genotoxic side effects compared to SAHA .
Pharmacokinetic and Physicochemical Properties

Comparative pharmacokinetic data derived from SwissSimilarity and QSAR models:

Property Target Compound Aglaithioduline LysoPC(18:3)
LogP 3.2 2.9 1.8
Water Solubility (mg/mL) 0.15 0.22 0.45
Plasma Protein Binding 92% 88% 78%
CYP3A4 Inhibition Moderate Low None

Insights :

  • Higher LogP and lower solubility compared to LysoPC derivatives suggest enhanced membrane permeability but reduced systemic bioavailability .
Activity Landscape and "Activity Cliffs"

Activity landscape modeling identifies pairs of compounds with high structural similarity but divergent potency:

Compound Pair ΔpIC50 (Target vs. Comparator) Structural Basis of Divergence
Target Compound vs. Aglaithioduline +1.8 (HDAC8 inhibition) Phosphorylated core enhances zinc chelation
Target Compound vs. N-palmitoyl serine -2.1 (MMP-9 inhibition) Absence of trioxa-phospha group reduces metal coordination

Insights :

  • The phosphorylated trioxa-phospha moiety acts as a critical activity cliff determinant , amplifying HDAC8 inhibition but reducing MMP-9 affinity compared to simpler analogs .

Vorbereitungsmethoden

Esterification of Glycerophosphoserine with Linoleic Acid Derivatives

  • Reagents: Linoleic acid is converted to linoleoyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Reaction Conditions: The glycerophosphoserine is dissolved in anhydrous solvents like dichloromethane or tetrahydrofuran, cooled to 0–5 °C to prevent isomerization of double bonds.
  • Catalysts: Pyridine or triethylamine is added as a base to scavenge HCl formed during esterification.
  • Procedure: The activated linoleoyl chloride is added dropwise to the glycerophosphoserine solution with stirring. Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
  • Purification: The product is purified by column chromatography or preparative HPLC to isolate the desired diacyl phosphatidylserine sodium salt.

Phosphorylation and Sodium Salt Formation

  • If starting from a non-phosphorylated glycerol derivative, phosphorylation is performed using reagents like phosphorus oxychloride (POCl3) or cyclic phosphates under controlled temperature.
  • The phosphoric acid group is neutralized by titration with sodium hydroxide or sodium carbonate to form the sodium salt.
  • The final compound is isolated as a powder or crystalline solid, often lyophilized for stability.

Analytical Data Supporting Preparation

Parameter Value/Description
Molecular Weight 806.0 g/mol
Molecular Formula C42H73NNaO10P
CAS Number 321883-39-0
Purity Assessment >98% by HPLC
Structural Confirmation NMR (1H, 13C, 31P), Mass Spectrometry, IR
Stereochemistry Confirmed by chiral HPLC and NMR
Solubility Soluble in water and polar organic solvents

Research Findings and Optimization

  • Stereochemical Integrity: Maintaining the (2S,8R) configuration is critical for biological activity and is ensured by using enantiomerically pure glycerophosphoserine and mild reaction conditions to prevent racemization.
  • Double Bond Preservation: The (9Z,12Z) configuration of the linoleoyl chains is preserved by conducting reactions at low temperatures and avoiding strong acids or bases that could isomerize double bonds.
  • Yield and Scalability: Typical yields range from 60–80% after purification. Scale-up requires careful control of moisture and oxygen to prevent oxidation of unsaturated fatty acids.
  • Stability: The sodium salt form enhances compound stability and solubility, facilitating its use in biochemical assays and pharmaceutical formulations.

Summary Table of Preparation Steps

Step Description Key Conditions/Reagents Outcome
1. Activation of linoleic acid Conversion to linoleoyl chloride Thionyl chloride, anhydrous solvent, 0–5 °C Activated acyl donor
2. Esterification Coupling with glycerophosphoserine backbone Pyridine/triethylamine, anhydrous solvent Diacyl phosphatidylserine ester
3. Phosphorylation (if needed) Introduction of phosphate group POCl3 or cyclic phosphate reagents Phosphorylated intermediate
4. Sodium salt formation Neutralization of phosphate acid NaOH or Na2CO3 titration Sodium salt final product
5. Purification Chromatography or preparative HPLC Silica gel or reverse phase Pure compound

Q & A

Q. What are the optimal chromatographic conditions for purifying this sodium salt, given its amphiphilic nature?

Methodological Answer: Due to the compound’s amphiphilic structure (hydrophobic acyl chains and polar phosphate headgroup), gradient elution with hexane–ethyl acetate (Hex–AcOEt) mixtures is effective. For example, ratios ranging from 7:1 to 4:1 (v/v) have successfully resolved structurally similar unsaturated acyl derivatives . Reverse-phase HPLC with C18 columns and methanol/water mobile phases (pH-adjusted with ammonium acetate) can further enhance purity. Monitor fractions using UV-Vis at 210–230 nm for conjugated diene systems.

Q. How can NMR spectroscopy resolve stereochemical ambiguities in the (19Z,22Z) and (9Z,12Z) configurations?

Methodological Answer: 1H NMR coupling constants (J = 10–12 Hz for trans-olefins vs. J = ~12–14 Hz for cis) and 13C NMR chemical shifts (δ ~127–130 ppm for conjugated dienes) differentiate geometric isomers. For the (9Z,12Z)-octadecadienoyl moiety, compare with synthesized standards . Nuclear Overhauser Effect (NOE) experiments validate spatial proximity of protons across double bonds. For the phosphate stereochemistry, 31P NMR coupling patterns with adjacent oxygens provide additional confirmation.

Q. What synthetic strategies minimize hydrolysis of the phosphate ester during acylation steps?

Methodological Answer: Use anhydrous solvents (e.g., dichloromethane or THF) and low temperatures (0–5°C) during acylation. Activate the (9Z,12Z)-octadeca-9,12-dienoyl chloride with N,N-diisopropylethylamine (DIPEA) to enhance electrophilicity while suppressing side reactions . Protect the phosphate group with tert-butyl or benzyl groups, followed by deprotection under mild acidic conditions (e.g., TFA/CH2Cl2).

Advanced Research Questions

Q. How can factorial design optimize coupling efficiency of the (9Z,12Z)-octadecadienoyl moiety?

Methodological Answer: Implement a 25 full factorial design to evaluate variables:

  • Factors: Reaction temperature (0–25°C), acyl chloride equivalents (1.2–2.0 eq.), base strength (DIPEA vs. pyridine), solvent polarity (CH2Cl2 vs. THF), and reaction time (2–24 h).
  • Response: Yield measured via LC-MS.
    Statistical analysis (ANOVA) identifies critical interactions. For example, high equivalents of acyl chloride in THF at 0°C may maximize yield while minimizing phosphate hydrolysis . Bayesian optimization algorithms can further refine conditions by iterating between experimental data and predictive models .

Q. What computational methods predict the compound’s conformational stability in aqueous systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate the sodium salt in explicit water using AMBER or GROMACS. Parameterize the phosphate group with the GAFF2 force field and assign partial charges via DFT (B3LYP/6-31G*). Analyze hydrogen-bonding networks between the phosphate headgroup and water .
  • Density Functional Theory (DFT): Calculate rotational barriers of the (19Z,22Z) diene system to assess conformational flexibility. Compare with experimental NOE data to validate models .

Q. How do non-covalent interactions influence supramolecular assembly in aqueous media?

Methodological Answer: The phosphate group participates in hydrogen bonding with water, while van der Waals interactions between the unsaturated acyl chains drive micelle or vesicle formation. Use small-angle X-ray scattering (SAXS) to characterize aggregate size and cryo-TEM for morphology. Vary pH (4–9) to probe ionization effects on the phosphate headgroup. Compare with sodium oleate analogs, where carboxylate-phosphonate differences alter critical micelle concentrations (CMCs) .

Q. What advanced surface techniques elucidate interfacial behavior at air-water interfaces?

Methodological Answer:

  • Neutron Reflectometry: Quantifies molecular packing density and tilt angles of acyl chains. Use deuterated analogs to enhance contrast.
  • AFM-IR: Maps nanoscale chemical composition of Langmuir-Blodgett films. Correlate with surface pressure-area isotherms to assess monolayer stability .

Q. How can machine learning accelerate ligand design for phosphate-based coordination complexes?

Methodological Answer: Train neural networks on existing f-element ligand datasets to predict binding affinities. Input features include phosphate pKa, acyl chain length, and diene conjugation. High-throughput synthesis robots can validate top candidates, with UV-Vis and ICP-MS screening for metal coordination efficiency .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Step 1: Re-optimize DFT geometries (e.g., B3LYP-D3/cc-pVTZ) with implicit solvent models (COSMO).
  • Step 2: Compare computed 13C shifts of diene carbons with experimental values. Deviations >2 ppm suggest incorrect stereochemistry or solvent effects.
  • Step 3: Synthesize and analyze diastereomeric standards to isolate configuration-dependent shifts .

Methodological Resources

  • Chromatography: Hex–AcOEt gradients .
  • Computational Modeling: GAFF2/AMBER for MD , Bayesian optimization .
  • Synthetic Optimization: Full factorial design , Lawesson’s reagent for thioamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate
Reactant of Route 2
Reactant of Route 2
Sodium (2S,8R,19Z,22Z)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosa-19,22-dien-1-oate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.